molecular formula C9H8N4O B2361577 N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide CAS No. 2308298-99-7

N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide

Cat. No.: B2361577
CAS No.: 2308298-99-7
M. Wt: 188.19
InChI Key: CUXFEMACFRGABL-UHFFFAOYSA-N
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Description

N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide is a heterocyclic compound that features a triazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 3-chloropyridine in the presence of a base such as sodium hydride, followed by the addition of propargyl bromide to form the final product . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell growth . The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide is unique due to its specific structural features that confer distinct biological activities. Its fused triazole-pyridine ring system provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-2-8(14)10-9-12-11-7-5-3-4-6-13(7)9/h2-6H,1H2,(H,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXFEMACFRGABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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